Methyl propyl but-2-ynedioate

Catalog No.
S13030630
CAS No.
142270-72-2
M.F
C8H10O4
M. Wt
170.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl propyl but-2-ynedioate

CAS Number

142270-72-2

Product Name

Methyl propyl but-2-ynedioate

IUPAC Name

1-O-methyl 4-O-propyl but-2-ynedioate

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C8H10O4/c1-3-6-12-8(10)5-4-7(9)11-2/h3,6H2,1-2H3

InChI Key

JMKNKAQHOGMYRG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C#CC(=O)OC

Methyl propyl but-2-ynedioate is an organic compound classified as an alkynoate, characterized by a triple bond between two carbon atoms and two ester functional groups. Its chemical formula is C8_8H8_8O4_4, and it is also known by its IUPAC name, which reflects its structure involving a methyl group, a propyl group, and a but-2-ynedioate backbone. This compound is notable for its reactivity due to the presence of both the triple bond and the ester groups, making it a valuable intermediate in organic synthesis and various

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can transform the triple bond into double or single bonds, resulting in alkenes or alkanes. Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is often employed.
  • Substitution: Nucleophilic substitution can occur at the ester functional groups, leading to the formation of various esters or amides depending on the nucleophile used .

Major Products Formed

  • Oxidation: But-2-ynedioic acid derivatives.
  • Reduction: Alkenes or alkanes.
  • Substitution: Various esters or amides based on the nucleophile.

Methyl propyl but-2-ynedioate can be synthesized through several methods:

  • Esterification: The primary method involves the esterification of but-2-ynedioic acid with methanol and propanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically requires heating under reflux conditions to facilitate ester bond formation.
  • Industrial Production: In industrial settings, continuous flow reactors are often utilized to optimize reaction conditions and improve yields. Azeotropic distillation may be employed to remove water produced during the reaction, driving equilibrium toward ester formation.

Methyl propyl but-2-ynedioate finds diverse applications across multiple fields:

  • Chemical Synthesis: It acts as a building block for synthesizing complex organic molecules, particularly in forming heterocycles and other functionalized compounds.
  • Biological Research: The compound is useful in studying enzyme-catalyzed reactions and metabolic pathways.
  • Industrial Uses: It is employed in producing polymers, resins, and materials with specific properties due to its unique structural features .

Research into the interactions of methyl propyl but-2-ynedioate focuses on its reactivity with nucleophiles and electrophiles due to its electron-withdrawing ester groups and reactive triple bond. These interactions allow it to participate in various chemical transformations, such as cycloaddition reactions and nucleophilic attacks, making it a versatile compound in organic chemistry.

Several compounds share structural similarities with methyl propyl but-2-ynedioate:

Compound NameStructure DescriptionUnique Features
Dimethyl acetylenedicarboxylateSimilar structure with methyl groups instead of propylHigher reactivity due to smaller substituents
Diethyl acetylenedicarboxylateContains ethyl groups instead of propylDifferent physical properties compared to propyl variant
Methyl propiolateSimilar triple bond but different ester configurationDistinct reactivity patterns due to different substituents

Uniqueness

Methyl propyl but-2-ynedioate is unique because of its specific ester configuration that imparts distinct reactivity compared to its analogs. The combination of methyl and propyl groups allows for unique interactions in various chemical processes, providing opportunities for novel applications in synthesis and industry.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

170.05790880 g/mol

Monoisotopic Mass

170.05790880 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

Explore Compound Types